4-[(Naphthalen-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Description
Properties
CAS No. |
642075-28-3 |
|---|---|
Molecular Formula |
C13H11N3S |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
4-(naphthalen-1-ylmethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H11N3S/c17-13-15-14-9-16(13)8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,9H,8H2,(H,15,17) |
InChI Key |
NLXLQGVDLGQZGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=NNC3=S |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Hydrazide precursor : Typically synthesized by hydrazinolysis of the corresponding ester or acid derivative.
- Isothiocyanate or carbon disulfide : Used to introduce the thiocarbonyl group essential for the triazole-3-thione ring.
- Naphthalen-1-ylmethyl substituent : Introduced via alkylation or condensation reactions with appropriate aldehydes or halides.
Stepwise Synthesis
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Hydrazinolysis | Hydrazine hydrate, ethanol, reflux | Conversion of ester to hydrazide intermediate |
| 2 | Thiocarbonyl introduction | Carbon disulfide or ammonium thiocyanate, ethanolic KOH, reflux | Formation of thiosemicarbazide intermediate |
| 3 | Cyclization | Alkaline medium (NaOH or KOH), reflux | Cyclization to 1,2,4-triazole-3-thione core |
| 4 | Alkylation/Condensation | Naphthalen-1-ylmethyl halide or aldehyde, solvent (DMF or ethanol), reflux or room temp | Introduction of 4-[(Naphthalen-1-yl)methyl] substituent |
Example Protocol (Adapted from Related Triazole-3-thione Syntheses)
- Hydrazinolysis : The ester precursor is refluxed with hydrazine hydrate in ethanol for several hours to yield the hydrazide.
- Reaction with carbon disulfide : The hydrazide is treated with carbon disulfide in ethanolic potassium hydroxide under reflux for 5–10 hours, forming the thiosemicarbazide intermediate.
- Cyclization : The reaction mixture is neutralized with dilute acid to precipitate the triazole-3-thione.
- Substituent introduction : The triazole-3-thione is reacted with naphthalen-1-ylmethyl bromide or the corresponding aldehyde under reflux or at room temperature in DMF or ethanol to afford the target compound.
Analytical and Characterization Data Supporting the Preparation
| Parameter | Typical Data for 1,2,4-Triazole-3-thione Derivatives |
|---|---|
| Yield | 70–80% depending on step and substituents |
| Melting Point | 190–195 °C (varies with substituents) |
| IR Spectroscopy | Characteristic bands: NH (3300–3400 cm⁻¹), C=S (1180–1230 cm⁻¹), C=N (1600–1650 cm⁻¹) |
| ¹H NMR | Signals for NH protons (exchangeable with D₂O), aromatic protons (7–8 ppm), and methylene protons (around 4–5 ppm) |
| ¹³C NMR | Signals for thiocarbonyl carbon (~180 ppm), aromatic carbons (110–140 ppm), and methylene carbons (~40 ppm) |
| Mass Spectrometry | Molecular ion peak consistent with molecular weight (e.g., m/z 322 for related compounds) |
These data confirm the successful synthesis and purity of the triazole-3-thione derivatives.
Research Findings and Optimization Notes
- Reaction times and temperatures : Refluxing for 5–10 hours in ethanolic KOH is optimal for cyclization steps.
- Solvent choice : Ethanol and DMF are commonly used; DMF facilitates alkylation reactions due to its polar aprotic nature.
- Yields : Typically high (70–80%) for cyclization and alkylation steps, but purification by recrystallization is necessary to achieve high purity.
- Substituent effects : The presence of bulky aromatic groups like naphthalen-1-ylmethyl can influence solubility and crystallization behavior.
- Alternative methods : Some syntheses use ammonium thiocyanate instead of carbon disulfide for thiocarbonyl introduction, offering milder conditions but similar yields.
Summary Table of Preparation Methods
| Step | Method | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Hydrazide formation | Hydrazinolysis | Hydrazine hydrate, ethanol | Reflux, 4–6 h | 80–85 | Essential intermediate |
| Thiocarbonyl introduction | Reaction with CS₂ | Carbon disulfide, KOH, ethanol | Reflux, 5–10 h | 75–80 | Forms thiosemicarbazide |
| Cyclization | Alkaline cyclization | NaOH or KOH, ethanol | Reflux, 3–5 h | 70–78 | Forms triazole-3-thione ring |
| Substituent introduction | Alkylation or condensation | Naphthalen-1-ylmethyl halide or aldehyde, DMF/ethanol | Reflux or RT, 3–12 h | 70–80 | Final target compound |
Chemical Reactions Analysis
Types of Reactions
4-(Naphthalen-1-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antibacterial Properties
Research has demonstrated that derivatives of triazole compounds exhibit significant antibacterial activity. Specifically, 4-[(Naphthalen-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione has shown promise in inhibiting bacterial growth. Studies have indicated that triazole derivatives can be effective against various strains such as E. coli and Pseudomonas aeruginosa . The compound's structure allows it to interact with bacterial enzymes, potentially disrupting their function.
Antifungal Activity
Triazole compounds are also known for their antifungal properties. The presence of the thione group in this compound enhances its ability to inhibit fungal growth by interfering with the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism is similar to that of established antifungal agents like fluconazole .
Anti-inflammatory Effects
Recent studies have suggested that triazole derivatives can exhibit anti-inflammatory properties. The compound may modulate inflammatory pathways by inhibiting specific enzymes involved in the production of pro-inflammatory cytokines. This potential application opens avenues for developing new treatments for inflammatory diseases .
Agricultural Applications
Pesticidal Activity
The compound's structural characteristics allow it to function as a pesticide. Research indicates that triazoles can act as effective fungicides in agricultural settings. The compound may inhibit fungal pathogens affecting crops, thereby improving yield and crop health . This application is particularly relevant in sustainable agriculture practices where chemical usage is minimized.
Herbicidal Properties
In addition to fungicidal activity, there is potential for the compound to exhibit herbicidal properties. Studies are ongoing to evaluate its effectiveness against specific weed species that threaten crop production. The ability to selectively target weeds while being safe for crops could make this compound valuable in integrated pest management strategies .
Material Science Applications
Synthesis of Novel Materials
The unique chemical structure of this compound allows it to be used as a precursor in the synthesis of novel materials. Its ability to form coordination complexes with metals opens possibilities for applications in catalysis and material design .
Crystal Engineering
Research into the crystal structure of this compound has revealed interesting properties that could be exploited in crystal engineering. Understanding how these compounds crystallize can lead to the development of materials with tailored properties for specific applications .
Case Studies
Mechanism of Action
The mechanism of action of 4-(Naphthalen-1-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring is known to interact with metal ions, which can disrupt metalloproteins and enzymes. Additionally, the naphthalene moiety can intercalate with DNA, affecting its replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Aromatic Substituents
Triazole-thione derivatives with aromatic substituents exhibit varied activities depending on the electronic and steric properties of the substituent. Key examples include:
Key Observations :
- Naphthalene Derivatives : The naphthalene group in the target compound and its analogues (e.g., 2-methoxynaphthalen-1-yl in ) introduces bulkiness and enhances π-π stacking, which may improve binding to hydrophobic pockets in enzymes or materials.
- Electron-Donating Groups : Methoxy and hydroxy substituents (e.g., in ) improve solubility and metal coordination, critical for antimicrobial and catalytic applications.
Antimicrobial Activity
- Schiff Bases : Derivatives with thiophene or benzodioxole substituents (e.g., ) demonstrate moderate-to-high antibacterial activity against Gram-positive bacteria.
Anticonvulsant Activity
- Halogen-Substituted Derivatives : Compounds like 4-butyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (therapeutic index = 10.3) and 5-(3-chlorobenzyl)-4-hexyl derivatives (therapeutic index = 13.9) show efficacy in maximal electroshock (MES) seizure models .
Metabolic Stability
- Dealkylation Resistance: 4-Ethyl-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione shows metabolic inertness, with only minor dealkylation observed in rat microsomes .
- Naphthalene Impact : Bulky substituents like naphthalen-1-ylmethyl may further reduce metabolic degradation, extending half-life compared to smaller aryl groups .
Corrosion Inhibition Properties
Triazole-thiones with piperazine or morpholine moieties (e.g., 4MPT, PPT, MPT) exhibit >92% inhibition efficiency on carbon steel, adhering to the Langmuir adsorption isotherm . The naphthalene group in the target compound could enhance adsorption via planar aromatic interactions, though experimental data is needed for confirmation.
Biological Activity
4-[(Naphthalen-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione is a compound belonging to the 1,2,4-triazole family, which is known for its diverse biological activities. This compound features a naphthalene moiety linked to a 1,2,4-triazole ring and possesses a thione functional group that enhances its chemical reactivity and biological properties. This article explores the biological activities associated with this compound, including antibacterial, antifungal, anticancer, and other pharmacological effects.
Antibacterial Activity
Research has shown that compounds containing the 1,2,4-triazole scaffold exhibit significant antibacterial properties. For instance:
- Study Findings : A study on various triazole derivatives indicated that those with a thione group showed enhanced activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 5 µg/mL .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Triazole Derivative A | 5 | E. coli |
| Triazole Derivative B | 8 | S. aureus |
| Triazole Derivative C | 10 | Bacillus subtilis |
Antifungal Activity
The antifungal properties of triazoles are well-documented. They primarily act by inhibiting ergosterol biosynthesis in fungal cell membranes.
- Mechanism : The thione group in the structure of this compound is believed to contribute to its antifungal activity by disrupting fungal cell wall synthesis .
Anticancer Activity
The anticancer potential of triazoles has been explored in various studies:
- Case Study : Certain derivatives of triazoles have shown promising results against cancer cell lines such as MCF-7 (breast cancer) and SKOV3 (ovarian cancer). For example, some derivatives exhibited IC50 values ranging from 13.67 to 18.62 µM against these cell lines .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Triazole Derivative D | 13.67 | MCF-7 |
| Triazole Derivative E | 18.62 | SKOV3 |
The biological activities of this compound can be attributed to several mechanisms:
- DNA Gyrase Inhibition : Some studies indicate that triazoles can inhibit bacterial DNA gyrase, an enzyme critical for DNA replication .
- Ergosterol Biosynthesis Inhibition : The antifungal activity is primarily through the inhibition of ergosterol synthesis in fungi .
- Cell Cycle Arrest : Certain triazole derivatives have been shown to induce apoptosis in cancer cells by disrupting the cell cycle .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[(Naphthalen-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclocondensation of thiosemicarbazides with substituted carboxylic acids or esters under acidic conditions. Key steps include optimizing temperature (e.g., reflux in ethanol or acetic acid) and catalyst selection (e.g., H₂SO₄ or polyphosphoric acid). Substituent-dependent yields are observed; for example, naphthalene derivatives often require longer reaction times due to steric hindrance .
Q. Which spectroscopic and computational methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the triazole-thione tautomeric form and substituent positions (e.g., naphthyl protons appear as multiplets at δ 7.2–8.5 ppm) .
- IR : The C=S stretch is observed near 1200–1250 cm⁻¹, while N–H vibrations appear at 3100–3300 cm⁻¹ .
- DFT Calculations : Optimized geometries and HOMO-LUMO energy gaps (e.g., using B3LYP/6-31G(d)) validate experimental bond lengths and electronic properties .
Q. How can researchers design experiments to evaluate the biological activity of this compound?
- Methodological Answer :
- Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) with IC₅₀ calculations. Compare results with structurally similar triazole-thiones to identify substituent effects .
- Antimicrobial Screening : Perform agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Minimum inhibitory concentrations (MICs) should be correlated with logP values to assess hydrophobicity-driven activity .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for triazole-thione derivatives?
- Methodological Answer : Discrepancies often arise from substituent variations (e.g., electron-withdrawing vs. donating groups) or assay conditions. Systematic SAR studies should:
- Compare substituents (e.g., morpholinopropyl vs. phenyl) using standardized protocols .
- Control solvent polarity and pH, as thione tautomer stability affects bioactivity .
Q. How do structural modifications (e.g., naphthyl substitution) impact the compound’s electronic and steric properties?
- Methodological Answer :
- Electronic Effects : Introduce substituents (e.g., –OCH₃, –NO₂) to alter HOMO-LUMO gaps. DFT calculations show electron-withdrawing groups enhance electrophilicity, potentially increasing reactivity with biological targets .
- Steric Effects : Bulkier groups (e.g., 3-hydroxynaphthyl) reduce binding affinity in enzyme inhibition assays. Molecular docking (e.g., AutoDock Vina) quantifies steric clashes in active sites .
Q. What computational and experimental approaches reconcile discrepancies between theoretical predictions and observed reactivity?
- Methodological Answer :
- DFT vs. Experimental Bond Lengths : Compare calculated (e.g., B3LYP/6-311++G(d,p)) and X-ray-derived bond lengths. Adjust basis sets or solvation models to minimize deviations .
- Reactivity Validation : Perform kinetic studies (e.g., Hammett plots) to correlate substituent σ values with reaction rates, refining theoretical models .
Q. How can researchers optimize the synthetic yield of derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Design of Experiments (DoE) : Use response surface methodology to optimize variables (temperature, solvent ratio, catalyst loading). For example, acetic acid/ethanol mixtures (3:1 v/v) at 80°C improve yields by 15–20% .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12 hours to 30 minutes) while maintaining yields >85% for high-throughput SAR pipelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
